Thymeleatoxin (low PS)

Description

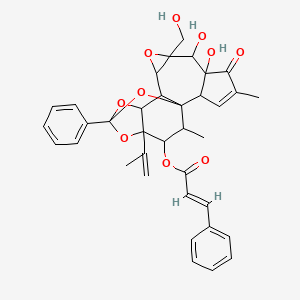

Thymeleatoxin is a diterpene ester isolated from plants of the Thymelaeaceae family, structurally classified within the daphnane orthoester family. It is a potent activator of protein kinase C (PKC), a family of serine/threonine kinases involved in cellular signaling pathways. Notably, thymeleatoxin exhibits differential binding affinities and functional effects across PKC isozymes (e.g., PKCα, β, δ, ε), which has been studied extensively in both cell-free and whole-cell assays . Its designation as "low PS" refers to experimental conditions where phosphatidylserine (PS) content in lipid vesicles or micelles is reduced, which influences PKC binding kinetics and selectivity .

Properties

Molecular Formula |

C36H36O10 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+ |

InChI Key |

OTTFLYUONKAFGT-FOCLMDBBSA-N |

Isomeric SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |

Synonyms |

gnidicin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymeleatoxin is synthesized through a multi-step process involving the esterification of daphnetoxin with cinnamic acid. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of thymeleatoxin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Thymeleatoxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Thymeleatoxin is widely used in scientific research due to its ability to selectively activate PKC isoforms. Its applications include:

Chemistry: Used to study the mechanisms of PKC activation and its role in various biochemical pathways.

Biology: Employed in cell signaling studies to understand the role of PKC in cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to modulate PKC activity.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC. This binding induces a conformational change that activates the enzyme. The activated PKC then translocates to the cell membrane, where it phosphorylates various substrates involved in signal transduction pathways. This activation leads to a cascade of cellular events, including changes in gene expression, protein synthesis, and cell behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

PKC Isozyme Selectivity in Cell-Free Assays

Thymeleatoxin’s binding to PKC isozymes varies depending on assay conditions. In PS-rich vesicles (Table 1.4), thymeleatoxin shows weaker binding to PKCα compared to PKCβ and PKCδ. However, in Triton/PS micelles (Table 1.5), it demonstrates higher selectivity for PKCβ and PKCδ, with minimal affinity for PKCα . This discrepancy is attributed to:

- Lipid composition : PS content alters PKC’s conformational state, affecting ligand accessibility.

- Post-translational modifications : Differences in phosphorylation or acetylation of PKC isozymes may modulate binding .

| Assay System | PKCα Binding | PKCβ Binding | PKCδ Binding | Reference |

|---|---|---|---|---|

| PS-rich vesicles | Low | High | Moderate | Table 1.4 |

| Triton/PS micelles | Very Low | High | High | Table 1.5 |

Functional Effects in Whole-Cell Assays

In whole-cell systems, thymeleatoxin induces translocation (activation) and down-regulation (depletion) of PKC isozymes, but with distinct kinetics:

- PKCα/β : Rapid translocation (<2 min) and down-regulation (24 h).

- PKCδ : Slower translocation (8 h) but similar down-regulation kinetics.

- PKCε : Extremely slow translocation (24 h) and incomplete down-regulation (~80%) .

These findings contrast with cell-free binding data, suggesting that factors like subcellular localization and interaction with non-PKC C1-domain proteins (e.g., β2-chimaerin) influence thymeleatoxin’s functional profile .

Structural Analog: Mezerein

Mezerein, another daphnane orthoester, differs from thymeleatoxin only by the ester group at the C12 position. Despite this minor structural variation, mezerein exhibits 10-fold higher potency as a tumor promoter in mouse skin carcinogenesis assays (Table 1.8). This highlights the critical role of the C12 ester in modulating biological activity .

| Compound | Tumor Promotion Potency | Structural Difference | Reference |

|---|---|---|---|

| Thymeleatoxin | Low | C12 ester: Acetyl | Table 1.8 |

| Mezerein | High | C12 ester: Benzoyl | Table 1.8 |

Key Research Controversies

- Discrepancies in PKCα binding : Conflicting results between studies using PS-rich vesicles vs. Triton/PS micelles remain unresolved. Proposed explanations include lipid-dependent PKC conformational changes and variations in recombinant protein preparation .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Thymeleatoxin with low polysaccharide (PS) content?

- Methodological Answer : Isolation typically involves a combination of solvent extraction and column chromatography. For low-PS purification, size-exclusion chromatography (SEC) with Sephadex LH-20 is effective due to its ability to separate small molecules (e.g., toxins) from larger polysaccharides . Post-isolation, purity can be validated via HPLC coupled with evaporative light scattering detection (ELSD) to quantify PS contamination below 5% .

Q. How should researchers assess Thymeleatoxin’s stability under varying experimental conditions?

- Methodological Answer : Stability studies require controlled assays using buffers (e.g., PBS at pH 7.4) and temperature gradients. For example, incubate Thymeleatoxin at 4°C, 25°C, and 37°C, then measure degradation kinetics via LC-MS every 24 hours. Include protease inhibitors (e.g., PMSF) to rule out enzymatic breakdown .

Q. What in vitro models are optimal for initial screening of Thymeleatoxin’s bioactivity?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293 or RAW264.7 macrophages) for cost-effective screening. Dose-response curves (0.1–100 µM) and viability assays (MTT or resazurin) are standard. For mechanistic insights, pair with calcium flux assays to detect phospholipase C (PLC) activation, as Thymeleatoxin may interact with lipid signaling pathways .

Advanced Research Questions

Q. How can contradictory data on Thymeleatoxin’s activation of protein kinase C (PKC) isoforms be resolved?

- Methodological Answer : Contradictions often arise from isoform-specific responses. Employ siRNA knockdown or CRISPR-Cas9 PKC-isoform KO models to isolate individual isoforms (e.g., PKC-α vs. PKC-δ). Combine with phospho-specific antibodies in Western blotting to quantify activation kinetics. Control for off-target effects using isoform-specific inhibitors (e.g., Gö6976 for PKC-α) .

Q. What experimental designs mitigate confounding effects of low PS content in in vivo studies?

- Methodological Answer : Use PS-depleted animal models (e.g., zebrafish with CRISPR-edited PS synthase) or administer exogenous PS-binding agents (e.g., Annexin V) to block residual PS interactions. Validate via ELISA to confirm PS levels in serum/tissue homogenates pre- and post-intervention .

Q. Which statistical approaches are robust for analyzing Thymeleatoxin’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Use mixed-effects models to account for intra-population variability. For nonlinear responses (e.g., biphasic activation curves), apply a four-parameter logistic regression (4PL) to estimate EC₅₀ and Hill coefficients. Pair with bootstrapping (1,000 iterations) to assess confidence intervals .

Key Considerations for Experimental Design

- Reagent Validation : Source Thymeleatoxin from accredited suppliers (e.g., Sigma-Aldrich, Cayman Chemical) and validate via NMR/MS before use .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for reporting animal studies .

- Reproducibility : Pre-register protocols on platforms like OSF to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.